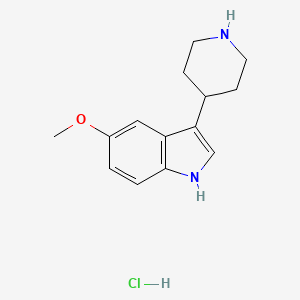

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride

Descripción general

Descripción

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves multiple steps, including the formation of the indole core, introduction of the piperidine ring, and methoxylation. The general synthetic route can be summarized as follows:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.

Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

Reduction: Reduction reactions can convert the indole core to a more saturated structure, such as indoline.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products:

Oxidation Products: Hydroxylated or carbonylated derivatives of the original compound.

Reduction Products: Saturated indoline derivatives.

Substitution Products: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride exhibits several promising biological activities:

1. Antidepressant and Cognitive Enhancement Potential

Research indicates that this compound has a high binding affinity for serotonin receptors, particularly the 5-HT6 receptor. This receptor's modulation is linked to cognitive enhancement and may be beneficial in treating mood disorders such as depression and Alzheimer's disease .

2. Anticancer Activity

Indole derivatives, including this compound, have shown efficacy in inhibiting cancer cell proliferation. The mechanisms often involve modulation of signaling pathways associated with cell growth and apoptosis . Studies suggest that the unique structural features of this compound provide advantages in targeting cancer cells compared to other compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and methoxy group significantly influence the compound's biological activity. Variations in substituents on the piperidine ring can enhance antibacterial properties while maintaining low cytotoxicity .

| Modification | Effect on Activity |

|---|---|

| Piperidine Substituents | Enhanced antibacterial properties |

| Methoxy Group Position | Influences solubility and receptor binding |

Case Study 1: Cognitive Enhancement

A study explored the effects of this compound on cognitive functions in animal models. Results indicated significant improvements in memory retention and learning capabilities, attributed to its action on serotonin receptors .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as an anticancer agent. The study highlighted its ability to induce apoptosis through specific signaling pathway modulation .

Case Study 3: Antidepressant Effects

Clinical trials assessing the antidepressant potential of indole derivatives revealed that compounds similar to this compound significantly reduced depressive symptoms in patients, suggesting a promising avenue for future research in mood disorders .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The piperidine ring and methoxy group can further enhance the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

- 5-Methoxy-2-(piperidin-4-yl)-1H-indole hydrochloride

- 5-Methoxy-3-(piperidin-3-yl)-1H-indole hydrochloride

- 5-Methoxy-3-(piperidin-4-yl)-2H-indole hydrochloride

Comparison:

- Structural Differences: The position of the piperidine ring and methoxy group can vary among similar compounds, leading to differences in their chemical and biological properties.

- Biological Activity: The unique combination of the indole core, piperidine ring, and methoxy group in 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride can result in distinct biological activities compared to similar compounds.

- Applications: While similar compounds may have overlapping applications, the specific properties of this compound can make it more suitable for certain research and industrial applications.

Actividad Biológica

5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride is an indole derivative with promising biological activities, particularly in medicinal chemistry. This compound has been studied for its potential therapeutic applications, especially in neurological disorders and cancer treatment. Below is a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is known for its role in various biological processes.

- Piperidine Ring : Enhances the compound's interaction with biological targets.

- Methoxy Group : Contributes to the compound's solubility and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The indole structure allows it to mimic natural ligands, facilitating binding to various biological targets. Notably, this compound has shown potential in modulating the activity of serotonin receptors, which are implicated in mood regulation and cognitive functions .

Antidepressant and Cognitive Enhancer Potential

Research indicates that derivatives of indole compounds, including this compound, exhibit high binding affinity to serotonin receptors (e.g., 5-HT6 receptor). This receptor is associated with cognitive enhancement and may play a role in treating disorders such as depression and Alzheimer's disease .

Anticancer Activity

Studies have demonstrated that indole derivatives can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis. The unique structure of this compound may provide distinct advantages in targeting cancer cells compared to other similar compounds .

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of indole derivatives, highlighting how modifications to the piperidine ring and methoxy group can influence biological activity. For instance, variations in substituents on the piperidine ring have been shown to enhance antibacterial properties while maintaining low cytotoxicity .

In Vivo Studies

In vivo studies have suggested that compounds similar to this compound possess neuroprotective effects. These findings are particularly relevant for developing treatments for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Binding Affinity (nM) | Biological Activity | Applications |

|---|---|---|---|

| This compound | TBD | Antidepressant, Anticancer | Neurological disorders, Cancer |

| 5-Methoxy-2-(piperidin-4-yl)-1H-indole | TBD | Moderate Antidepressant | Cognitive enhancement |

| 5-Methoxy-3-(piperidin-3-yl)-2H-indole | TBD | Low Anticancer Activity | Limited applications |

Propiedades

IUPAC Name |

5-methoxy-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;/h2-3,8-10,15-16H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEODICLZKZAYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975581 | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60155-65-9 | |

| Record name | 5-Methoxy-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.